molecular formula C7H16N2 B1306147 (1-Methylpiperidin-2-yl)methanamine CAS No. 5298-72-6

(1-Methylpiperidin-2-yl)methanamine

Cat. No.: B1306147
CAS No.: 5298-72-6
M. Wt: 128.22 g/mol
InChI Key: PPUMJZMVFCLQBI-UHFFFAOYSA-N
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Description

(1-Methylpiperidin-2-yl)methanamine: is an organic compound with the molecular formula C8H18N2 It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing (1-Methylpiperidin-2-yl)methanamine involves the reductive amination of 2-piperidone with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions and yields the desired amine.

    Hydrogenation: Another method involves the hydrogenation of N-methyl-2-piperidone using a palladium or rhodium catalyst. This method is efficient and provides high yields of the target compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-Methylpiperidin-2-yl)methanamine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Secondary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. Its ability to modulate neurotransmitter systems makes it a candidate for developing drugs aimed at treating neurological disorders such as depression and anxiety .

Table 1: Overview of Pharmacological Applications

Application AreaDescriptionExamples of Use
Drug DevelopmentIntermediate in synthesizing therapeutic agentsAntidepressants, analgesics
Neurotransmitter ModulationInteraction with dopamine and serotonin pathwaysPotential treatments for mood disorders
Enzyme InhibitionModulation of enzyme activityTargeting specific metabolic pathways

Biological Probes

This compound is utilized in developing biological probes for studying enzyme activity and receptor binding. Its structure allows it to interact with various molecular targets, facilitating research into enzyme kinetics and receptor-ligand interactions.

Case Study: Enzyme Activity Probing
A study demonstrated that derivatives of this compound could selectively inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a tool for biochemical research.

Catalysts in Chemical Reactions

In industrial settings, this compound is used to prepare catalysts for processes such as polymerization and hydrogenation reactions. Its ability to act as a ligand enhances the efficiency of these reactions.

Table 2: Industrial Applications

Application AreaDescriptionExamples of Use
CatalystsPreparation for polymerization and hydrogenation processesIndustrial synthesis
Chemical ResearchBuilding block for complex organic moleculesDevelopment of agrochemicals

Synthesis of Complex Molecules

The compound serves as a precursor in synthesizing more complex molecules with desired properties. Its chiral nature allows for selective binding to biological targets, which can lead to enhanced biological activity in derivatives .

Mechanism of Action

Mechanism: The mechanism of action of (1-Methylpiperidin-2-yl)methanamine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s structure allows it to interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Molecular Targets and Pathways:

    Receptors: It can bind to neurotransmitter receptors, influencing signal transduction pathways.

    Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

    (1-Methylpiperidin-4-yl)methanamine: Similar in structure but differs in the position of the methyl group.

    N-Methylpiperidine: Lacks the methanamine group, making it less versatile in chemical reactions.

    2-Piperidinemethanol: Contains a hydroxyl group instead of an amine group, leading to different reactivity.

Uniqueness:

    Versatility: (1-Methylpiperidin-2-yl)methanamine’s unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

    Biological Activity: Its ability to interact with various biological targets makes it a promising compound in drug development.

Biological Activity

(1-Methylpiperidin-2-yl)methanamine, also known as [(2R)-1-methylpiperidin-2-yl]methanamine, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structural features, including a piperidine ring and a methylamine group, enable it to interact with various biological targets, particularly neurotransmitter receptors and protein kinases. This article provides an overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

The mechanism of action for this compound involves its role as a ligand for specific receptors and enzymes. The compound can modulate the activity of neurotransmitter systems, influencing signal transduction pathways that are crucial in various physiological processes.

Key Mechanisms:

  • Receptor Binding: The compound binds to neurotransmitter receptors, affecting neurotransmitter release and uptake. This interaction is critical in the context of treating neurological disorders.
  • Enzyme Modulation: It may inhibit or activate certain enzymes involved in metabolic pathways, particularly those related to cancer progression and other diseases.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. Studies have shown that derivatives of this compound can inhibit specific protein kinases associated with cancer cell proliferation.

Case Study:
A study evaluated the antiproliferative effects of various compounds related to this compound against different cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results demonstrated that several derivatives had IC50 values below 5 µM, indicating significant growth inhibition compared to control drugs like sorafenib .

CompoundCell LineIC50 (µM)
9aMCF-7<3
9bHCT116<3
9dPC3<5

Neurotransmitter Modulation

The compound has been studied for its effects on neurotransmitter transporters, suggesting potential applications in treating neurological disorders such as depression and anxiety. Its ability to influence serotonin and dopamine pathways highlights its therapeutic relevance.

Synthesis and Structural Activity Relationship

The synthesis of this compound can be achieved through various methods, allowing for the production of high-purity compounds suitable for biological testing. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological efficacy.

Synthesis Methods:

  • Refluxing with Amines: A common method involves refluxing piperidine derivatives with suitable amines.
  • Catalytic Reactions: Utilizing catalysts to enhance yield and purity during synthesis.

Research Applications

This compound serves as a valuable building block in organic synthesis and has applications in drug development due to its structural properties. Researchers are exploring its potential as a scaffold for novel therapeutic agents targeting various diseases.

Potential Research Directions:

  • Development of new analogs with enhanced potency against specific targets.
  • Exploration of its role in asymmetric catalysis due to the presence of the chiral amine group .

Properties

IUPAC Name

(1-methylpiperidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9-5-3-2-4-7(9)6-8/h7H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUMJZMVFCLQBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383314
Record name (1-methylpiperidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5298-72-6
Record name (1-methylpiperidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methylpiperidin-2-yl)methanamine
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